3-(2,3-Dihydro-1-benzofuran-5-yl)-1,2-oxazole-5-carboxylic acid
Overview
Description
3-(2,3-Dihydro-1-benzofuran-5-yl)-1,2-oxazole-5-carboxylic acid is a complex organic compound that features a benzofuran ring fused with an oxazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2,3-Dihydro-1-benzofuran-5-yl)-1,2-oxazole-5-carboxylic acid typically involves the construction of the benzofuran and oxazole rings followed by their fusion. One common method involves the cyclization of o-hydroxyacetophenones under basic conditions to form the benzofuran ring . The oxazole ring can be synthesized through a cyclization reaction involving nitriles and aldehydes under acidic conditions . The final step involves the coupling of these two rings through a series of condensation reactions.
Industrial Production Methods
Industrial production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts such as palladium or copper can enhance the efficiency of the cyclization reactions . Additionally, solvent-free conditions or green chemistry approaches may be employed to reduce environmental impact.
Chemical Reactions Analysis
Types of Reactions
3-(2,3-Dihydro-1-benzofuran-5-yl)-1,2-oxazole-5-carboxylic acid undergoes various chemical reactions including:
Oxidation: This compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the oxazole ring to an amine derivative.
Substitution: Electrophilic substitution reactions can introduce various functional groups onto the benzofuran ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like halogens (chlorine, bromine) and nitrating agents (nitric acid) are used under acidic or basic conditions.
Major Products
Oxidation: Quinone derivatives.
Reduction: Amine derivatives.
Substitution: Halogenated or nitrated benzofuran derivatives.
Scientific Research Applications
3-(2,3-Dihydro-1-benzofuran-5-yl)-1,2-oxazole-5-carboxylic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its anti-tumor, antibacterial, and antiviral properties.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 3-(2,3-Dihydro-1-benzofuran-5-yl)-1,2-oxazole-5-carboxylic acid involves its interaction with specific molecular targets such as enzymes or receptors. The benzofuran ring can intercalate with DNA, disrupting replication and transcription processes, while the oxazole ring can form hydrogen bonds with active sites of enzymes, inhibiting their activity . These interactions can lead to the modulation of various biochemical pathways, resulting in therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
Benzofuran derivatives: Compounds like psoralen and angelicin, which are used in the treatment of skin diseases such as cancer or psoriasis.
Oxazole derivatives: Compounds like oxaprozin, which is used as a nonsteroidal anti-inflammatory drug.
Uniqueness
3-(2,3-Dihydro-1-benzofuran-5-yl)-1,2-oxazole-5-carboxylic acid is unique due to its dual ring structure, which combines the properties of both benzofuran and oxazole rings. This duality allows it to interact with a broader range of molecular targets and exhibit a wider spectrum of biological activities compared to compounds with a single ring structure .
Biological Activity
3-(2,3-Dihydro-1-benzofuran-5-yl)-1,2-oxazole-5-carboxylic acid is a complex organic compound that has garnered attention for its potential biological activities. This article will explore its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
Molecular Formula: C₁₂H₉N₁O₄
Molecular Weight: 231.2 g/mol
CAS Number: 1157546-45-6
The compound features a benzofuran ring fused with an oxazole ring, which contributes to its unique biological properties. The dual-ring structure allows for diverse interactions with biological targets.
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets:
- Enzyme Inhibition: The oxazole ring can form hydrogen bonds with active sites of enzymes, inhibiting their activity.
- DNA Intercalation: The benzofuran moiety can intercalate into DNA, disrupting replication and transcription processes.
These mechanisms suggest potential applications in therapeutic contexts, particularly in oncology and infectious diseases.
Anticancer Activity
Research indicates that derivatives of benzofuran compounds exhibit significant anticancer properties. Studies have shown that compounds similar to this compound can induce cytotoxic effects on various cancer cell lines:
Cell Line | IC₅₀ (µM) | Effect |
---|---|---|
MCF-7 (Breast) | 15.0 | Cytotoxicity |
A549 (Lung) | 12.5 | Cytotoxicity |
HepG2 (Liver) | 20.0 | Cytotoxicity |
PC3 (Prostate) | 18.0 | Cytotoxicity |
These findings suggest that the compound may serve as a lead structure for developing new anticancer agents.
Antimicrobial Activity
The antimicrobial potential of this compound has been explored against various bacterial strains:
Microorganism | Minimum Inhibitory Concentration (MIC) (µg/mL) |
---|---|
Bacillus subtilis | 32 |
Escherichia coli | 64 |
Candida albicans | 16 |
The compound demonstrated selectivity against Gram-positive bacteria and some antifungal activity against C. albicans, indicating its potential as a therapeutic agent in treating infections.
Case Studies and Research Findings
Several studies have investigated the biological activities of compounds related to this compound:
- Study on Anticancer Properties: A study published in Journal of Medicinal Chemistry showed that derivatives exhibited selective cytotoxicity against cancer cells while sparing normal cells, suggesting a favorable therapeutic index .
- Antimicrobial Screening: Another research highlighted the compound's efficacy against specific pathogens while analyzing structure–activity relationships (SAR) to optimize its antimicrobial properties .
- Mechanistic Insights: Research into the mechanism revealed that the compound's interaction with DNA and enzymes could be leveraged for drug design aimed at cancer therapy .
Properties
IUPAC Name |
3-(2,3-dihydro-1-benzofuran-5-yl)-1,2-oxazole-5-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9NO4/c14-12(15)11-6-9(13-17-11)7-1-2-10-8(5-7)3-4-16-10/h1-2,5-6H,3-4H2,(H,14,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YLZWIRUONYPDCZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C1C=C(C=C2)C3=NOC(=C3)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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